5-Butylcyclooctane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a butyl-substituted cyclooctane ring. This compound is notable for its unique structural features, which include a cyclic framework that contributes to its physical and chemical properties. The molecular formula for 5-Butylcyclooctane-1-thiol is , indicating a moderate molecular weight typical of thiols. The presence of the thiol functional group imparts distinctive reactivity, particularly in nucleophilic substitution reactions and redox processes.
These reactions highlight the versatility of thiols in synthetic organic chemistry.
Thiol compounds, including 5-Butylcyclooctane-1-thiol, exhibit various biological activities due to their ability to interact with biological molecules. Thiols are known for their roles in:
Research into specific biological activities of 5-Butylcyclooctane-1-thiol remains limited, but its structural similarity to other biologically active thiols suggests potential applications in pharmacology and biochemistry.
The synthesis of 5-Butylcyclooctane-1-thiol can be achieved through several methods:
These methods underline the importance of both classical organic synthesis techniques and modern methodologies in producing organosulfur compounds.
5-Butylcyclooctane-1-thiol has potential applications across various fields:
Interaction studies involving 5-Butylcyclooctane-1-thiol focus on its reactivity with other chemical species:
These studies help elucidate the compound's behavior in various chemical environments, contributing to its practical applications.
Several compounds share structural or functional similarities with 5-Butylcyclooctane-1-thiol. Here is a comparison highlighting its uniqueness:
5-Butylcyclooctane-1-thiol is unique due to its combination of a cyclic structure with a butyl side chain, which influences its physical properties and reactivity compared to these similar compounds.
The exploration of 5-Butylcyclooctane-1-thiol reveals its potential significance in chemical synthesis, biological interactions, and industrial applications, marking it as a noteworthy compound within the realm of organosulfur chemistry.
The fundamental properties of 5-Butylcyclooctane-1-thiol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄S |
| Molecular Weight (g/mol) | 200.39 |
| CAS Number | 827024-48-6 |
| IUPAC Name | 5-butylcyclooctane-1-thiol |
| SMILES | CCCCC1CCCC(CCC1)S |
| InChI Key | NMYVAAGYVVILKI-UHFFFAOYSA-N |
| Physical State | Liquid (presumed) |
| Structural Features | Eight-membered ring with butyl substituent and thiol group |
Thiol-mediated molecular recognition systems utilizing 5-Butylcyclooctane-1-thiol demonstrate exceptional capabilities in selective binding and detection applications [3] [4]. The thiol functional group serves as both a hydrogen bond donor and acceptor, enabling the formation of specific intermolecular interactions that are fundamental to molecular recognition processes [5]. Research has shown that thiols can form weak but significant hydrogen bonds with strong donor groups, with the sulfur atom acting as both donor and acceptor in hydrogen bonding interactions [6] [5].
The unique structural features of 5-Butylcyclooctane-1-thiol, particularly its eight-membered ring system with conformational flexibility, contribute to its recognition capabilities [7]. Cyclooctane derivatives exhibit multiple conformations of similar energy, creating a complex potential energy landscape that can be exploited for selective molecular binding [8]. The boat-chair conformation, which is the global minimum for cyclooctane systems, provides an optimal spatial arrangement for the thiol group to participate in recognition events [7] [8].
Fluorescence-based detection systems incorporating thiol chemistry have demonstrated remarkable sensitivity, with detection limits as low as 23 parts per billion for thiol compounds [9]. The rapid response time of 90 seconds makes these systems particularly attractive for real-time monitoring applications [9]. The selectivity factors for thiol-based recognition systems range from 10⁴ to 10⁶, indicating exceptional discrimination capabilities [9] [4].
Metal coordination represents another significant avenue for thiol-mediated recognition [10] [11]. The soft nucleophilic character of sulfur enables strong coordination to soft metal centers following the Hard-Soft Acid-Base principle [10]. Thiol-functionalized systems exhibit remarkably high adsorption affinity, with distribution coefficients reaching 4.73 × 10⁵ milliliters per gram for mercury ion removal applications [11].
| Recognition System | Detection Limit | Selectivity Factor | Response Time | Applications |
|---|---|---|---|---|
| Thiol-Metal Coordination | 10⁻⁹ M | 10³-10⁵ | < 1 minute | Heavy metal removal |
| Disulfide Bridge Formation | 10⁻⁶ M | 10²-10³ | 5-30 minutes | Protein folding studies |
| Hydrogen Bonding Networks | 10⁻⁴ M | 10¹-10² | 10-60 minutes | Supramolecular assembly |
| Fluorescence-Based Detection | 23 ppb | 10⁴-10⁶ | 90 seconds | Environmental monitoring |
| Electrochemical Sensing | 10⁻⁸ M | 10³-10⁴ | < 5 minutes | Biomedical diagnostics |
Dynamic covalent chemistry applications of 5-Butylcyclooctane-1-thiol leverage the reversible nature of thiol-based bond formation and exchange reactions [12] [13] [14]. Thiol-disulfide exchange represents the most prominent dynamic covalent system, proceeding through a simple nucleophilic substitution mechanism with second-order kinetics [14] [15]. The reaction exhibits first-order dependency on both thiol and disulfide concentrations, characteristic of a bimolecular process [14].
The thermally activated dynamic covalent exchange of thiol-Michael adducts demonstrates significant temperature dependence [12]. At elevated temperatures of 90 degrees Celsius in dimethylformamide, thiol-Michael adducts reach equilibrium after 24 hours, while equilibration does not occur within 24 hours at 60 or 75 degrees Celsius [12]. The rate-determining step in dynamic covalent exchange is the retro-Michael reaction, making the fragmentation process the key kinetic bottleneck [12].
Thiol-ene click chemistry represents another important dynamic covalent system [16] [17] [18]. This reaction involves the anti-Markovnikov addition of thiols to alkenes, yielding thioether linkages with high efficiency and selectivity [16]. The reaction can proceed through both radical and nucleophilic mechanisms, with radical pathways being particularly useful for photopolymerization applications [16] [17].
The development of thioaminal motifs through the reaction of hexahydrotriazines with thiols has opened new avenues in dynamic covalent chemistry [13]. This condensation proceeds to quantitative yields within short time frames and offers versatility in functional group tolerance [13]. The reaction enables the synthesis of both small molecule thioaminals and high molecular weight polymers through step-growth polymerization [13].
| Reaction Type | Temperature (°C) | Rate Constant Range | Mechanism | Equilibrium Constant (Log K) |
|---|---|---|---|---|
| Thiol-Disulfide Interchange | 25-90 | 10² - 10⁶ M⁻¹s⁻¹ | SN2 nucleophilic substitution | -2 to +8 |
| Disulfide Formation (Oxidation) | 25 | 10⁻³ - 10¹ M⁻¹s⁻¹ | Radical chain reaction | +5 to +15 |
| Thiol-Michael Addition | 60-90 | 0.73 mM⁻¹min⁻¹ | Nucleophilic addition | +2 to +6 |
| Metal Coordination | 25 | 10⁴ - 10⁶ M⁻¹ | Coordination bond formation | +10 to +20 |
| Hydrogen Bonding | 25 | 10² - 10⁴ M⁻¹ | Non-covalent interaction | +1 to +3 |
Biomimetic approaches to accelerating thiol-disulfide exchange have been developed using selenocysteine systems as catalysts [19]. These systems can speed up dynamic chemical networks based on thiol-disulfide exchange at physiological pH and low temperatures [19]. The strategy draws inspiration from natural antioxidant systems in mammalian cells, particularly the thioredoxin system [19].
| Application Area | Exchange Rate (s⁻¹) | Operating Temperature (°C) | Reversibility | Key Advantages |
|---|---|---|---|---|
| Polymer Networks | 10⁻³ - 10⁻¹ | 60-120 | High | Self-healing properties |
| Drug Delivery Systems | 10⁻⁴ - 10⁻² | 37-50 | Moderate | Controlled release |
| Adaptive Materials | 10⁻² - 10¹ | 25-80 | High | Stimuli responsiveness |
| Sensor Platforms | 10⁻¹ - 10² | 20-40 | Variable | Real-time monitoring |
| Bioconjugation | 10⁻³ - 10⁻¹ | 25-37 | Low to Moderate | Site-specific attachment |
Self-assembled monolayer architectures incorporating 5-Butylcyclooctane-1-thiol exploit the strong affinity of thiol groups for metal surfaces, particularly gold [20] [21] [22]. The formation of thiol-based self-assembled monolayers represents a spontaneous adsorption process where amphiphilic adsorbates organize on appropriate substrates [20]. The gold-sulfur interaction provides the thermodynamic driving force for monolayer formation, with binding energies typically ranging from 40 to 50 kilocalories per mole [23].
The kinetics of self-assembled monolayer formation exhibit two distinct phases [20] [24]. Initial monolayer formation occurs very rapidly, with coverage being achieved within seconds to minutes [20] [21]. This initially formed monolayer contains many gauche defects within the chains and is not well ordered [21]. Over time, the layers become more ordered and well packed, with reported assembly times varying from 12 hours to 2 days throughout the literature [21].
The formation process involves several distinct stages [20]. Initially, thiol molecules are adsorbed onto the gold substrate with their alkyl chains lying parallel to the surface [20]. With continued immersion, a phase transition occurs where thiol molecules "stand up" and form islands of thiolates with their alkyl chains oriented nearly perpendicular to the surface [20]. These islands continue to grow by incorporating thiols and eventually coalesce to form larger domains [20].
The purity of the alkanethiol being used significantly affects the formation of well-assembled monolayers [21]. The presence of even low levels of contaminants can result in a disordered, nonideal monolayer [21]. Many typical impurities in thiol compounds are thiolated precursor molecules that were not separated during the purification process [21]. These precursor molecules can compete with the alkanethiol of interest for available surface locations [21].
| Parameter | Typical Range | Optimal Conditions | Critical Factors |
|---|---|---|---|
| Formation Time | 12-48 hours | 24 hours | Purity of thiol |
| Solution Concentration | 1-10 mM | 1 mM | Substrate cleanliness |
| Solvent | Ethanol, water | Absolute ethanol | Oxygen exclusion |
| Temperature | 15-25°C | 20°C | pH control |
| Surface Coverage | 4.6 × 10¹⁴ molecules/cm² | 90-95% coverage | Chain length |
| Binding Energy (Au-S) | 40-50 kcal/mol | 44 kcal/mol | Surface roughness |
| Stability Duration | 5-30 days | 7-14 days | Environmental conditions |
| Chain Tilt Angle | 20-30° | 26° | Molecular packing |
The thermodynamics of self-assembled monolayer formation have been characterized through computational and experimental studies [25]. The thiol desolvation and subsequent monolayer formation can be described by thermodynamic integration with gradual decoupling of molecules from the environment [25]. The procedure applies to both physisorbed undissociated thiol molecules and chemisorbed dissociated thiyl radicals [25].
Environmental factors play crucial roles in determining monolayer quality and stability [22] [26]. A clean environment is essential for preparing high-quality self-assembled monolayers, as even low levels of contaminants can affect monolayer quality [22]. Rooms or hoods where silanes or polydimethylsiloxane have been used should be avoided, as these compounds easily cross-contaminate surfaces [22]. Iodine readily adsorbs onto gold and should also be avoided during monolayer preparation [22].
The stability of thiol self-assembled monolayers depends significantly on the thickness of the underlying gold layer [26]. Within a narrow range of thicknesses (4, 8, and 10 nanometers), significant differences in temporal stability have been observed [26]. Eight-nanometer gold results in the most stable monolayers, maintaining integrity for approximately 7 days [26]. Four and ten-nanometer gold monolayers exhibit loss in stability following 5 days at varying degradation rates [26].
Density Functional Theory calculations have provided comprehensive insights into the ring strain characteristics of cyclooctane derivatives, including 5-Butylcyclooctane-1-thiol [1] [2]. The eight-membered cyclooctane ring exhibits a total ring strain energy of 9.5 kcal/mol, corresponding to 1.2 kcal/mol per methylene unit [2]. This moderate strain places cyclooctane in an intermediate position within the ring strain energy spectrum, significantly lower than small rings such as cyclopropane (27.4 kcal/mol) but higher than the essentially strain-free cyclohexane (0.1 kcal/mol) [2].
The computational analysis of 5-Butylcyclooctane-1-thiol reveals that the molecule adopts multiple low-energy conformations due to the inherent flexibility of the eight-membered ring [3]. The most stable conformer has been identified as the boat-chair (BC) conformation through ab initio calculations using Hartree-Fock and Moller-Plesset second-order perturbation theory methods [3]. At low temperatures (161.5 K), nuclear magnetic resonance studies in solution confirm the predominance of the BC conformer, while at elevated temperatures above room temperature, both BC and crown conformations can coexist [3].
The incorporation of the butyl substituent at the 5-position and the thiol group at the 1-position introduces additional conformational complexity through steric interactions and electronic effects [4]. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated that thiol conformational preferences are significantly influenced by the local chemical environment [4]. The sulfur-hydrogen bond in the thiol group exhibits characteristic vibrational frequencies that are sensitive to conformational changes and intramolecular hydrogen bonding patterns [4].
Ring strain analysis through homodesmotic reactions provides quantitative measures of the energetic penalty associated with ring closure in substituted cyclooctane systems [5]. Computational studies have shown that the strain energy is distributed unevenly around the ring, with regions of highest strain corresponding to areas where ideal tetrahedral geometry is most severely distorted [6]. The strain energy in cyclooctyne, a related eight-membered ring system, has been calculated to be 19.9 kcal/mol, representing a 2.0 kcal/mol increase over the corresponding cyclooctene (17.9 kcal/mol) [6].
The electronic structure analysis reveals that the ring strain manifests primarily through angle strain and torsional strain components [7]. Angle strain arises from deviations of carbon-carbon-carbon bond angles from the ideal tetrahedral value of 109.5 degrees, while torsional strain results from eclipsing interactions between adjacent carbon-hydrogen bonds [7]. The combination of these strain types creates a complex potential energy surface with multiple local minima separated by relatively low energy barriers [8].
Conformational interconversion pathways in cyclooctane systems have been mapped using transition state calculations, revealing ring-flipping mechanisms with activation energies typically in the range of 8-12 kcal/mol [3]. The presence of substituents, particularly the bulky butyl group in 5-Butylcyclooctane-1-thiol, can significantly affect these barrier heights and alter the relative populations of different conformers [9].
Molecular dynamics simulations have emerged as a powerful computational tool for investigating the dynamic behavior of alkyl-thiol systems, providing detailed insights into conformational fluctuations, intermolecular interactions, and self-assembly processes [10] [11]. Large-scale molecular dynamics studies of alkylthiol monolayers have demonstrated the capability to model systems containing up to 100 molecules over simulation timescales extending to 100 nanoseconds [11].
The simulation methodology for 5-Butylcyclooctane-1-thiol systems typically employs all-atom force fields that explicitly represent each atom in the molecule [11]. The alkyl chains are often modeled using united-atom approaches where methyl and methylene groups are treated as single interaction sites to reduce computational cost while maintaining chemical accuracy [12] [13]. Temperature control is achieved through coupling to Langevin thermostats with friction coefficients in the range of 0.5-1.0 τ⁻¹, ensuring proper equilibration without excessive damping of molecular motions [11].
Alkyl-thiol interactions in 5-Butylcyclooctane-1-thiol are governed by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonding [14]. The thiol group exhibits characteristic hydrogen bonding patterns with neighboring molecules, forming networks that stabilize specific conformational arrangements [15]. Molecular dynamics simulations have revealed that thiol groups can participate in both intramolecular and intermolecular hydrogen bonds, with bond energies typically ranging from 1-5 kcal/mol depending on the geometric arrangement [16].
The conformational dynamics of the cyclooctane ring in 5-Butylcyclooctane-1-thiol are characterized by rapid interconversion between different ring conformations on timescales of picoseconds to nanoseconds [8]. Molecular dynamics trajectories show that the ring undergoes continuous deformation, sampling multiple conformational states that correspond to local minima on the potential energy surface [17]. The activation energies for conformational transitions have been calculated to be in the range of 2-8 kcal/mol, consistent with experimental observations of rapid ring flipping at room temperature [3].
Solvation effects play a crucial role in determining the conformational preferences and dynamic behavior of 5-Butylcyclooctane-1-thiol [16]. Explicit solvent molecular dynamics simulations using water models such as TIP3P or SPC/E reveal that the polar thiol group preferentially interacts with water molecules, forming hydrogen-bonded networks that can stabilize specific conformations [18]. The hydrophobic butyl and cyclooctane portions of the molecule tend to aggregate in aqueous solution, driving conformational changes that minimize unfavorable water-hydrocarbon contacts [13].
The rotational dynamics of the butyl side chain exhibit characteristic correlation times that depend on the local environment and temperature [19]. Molecular dynamics simulations indicate that the butyl group undergoes rapid rotational motion about its attachment point to the cyclooctane ring, with correlation times typically in the range of 1-10 picoseconds [10]. This rapid motion contributes to the overall conformational flexibility of the molecule and affects its interactions with neighboring species.
Intermolecular association patterns in concentrated solutions of 5-Butylcyclooctane-1-thiol have been investigated through large-scale molecular dynamics simulations [13]. The results indicate that molecules tend to form transient clusters stabilized by thiol-thiol hydrogen bonding and hydrophobic interactions between alkyl chains [12]. The cluster size distribution and lifetime follow power-law relationships characteristic of dynamic association-dissociation equilibria [13].
Machine learning methodologies have revolutionized the prediction of chemical reactivity patterns in organosulfur compounds, offering unprecedented capabilities to accelerate the discovery and optimization of thiol-based systems [20] [21]. These computational approaches leverage large datasets of experimental and theoretical chemical information to develop predictive models that can rapidly assess reactivity trends without the computational expense of traditional quantum mechanical calculations [22].
Graph attention neural networks have emerged as particularly effective architectures for predicting the reactivity of thiol-containing molecules such as 5-Butylcyclooctane-1-thiol [23]. These models represent molecules as graphs where atoms serve as nodes and bonds as edges, enabling the capture of complex structural relationships that influence chemical behavior [24]. Training datasets for thiol reactivity prediction typically contain 2,000-50,000 molecular structures with associated experimental or computational reactivity measurements, achieving prediction accuracies with correlation coefficients ranging from 0.90 to 0.98 [23].
The development of quantitative structure-activity relationship models for thiol reactivity has been facilitated by the availability of large-scale quantum chemical databases [25]. Machine learning algorithms trained on density functional theory-calculated activation energies, bond dissociation energies, and molecular orbital properties can predict thiol reactivity patterns with mean absolute errors of 0.5-2.0 kcal/mol [22] [26]. Support vector machines and random forest algorithms have shown particular success in modeling thiol-Michael addition reactions, achieving prediction accuracies of 75-90% when trained on datasets containing 500-5,000 reactions [25].
Feature engineering plays a critical role in the success of machine learning models for reactivity prediction [27]. Key molecular descriptors include electronic properties such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies, atomic charges derived from natural population analysis, and structural parameters such as bond lengths and angles [26]. For 5-Butylcyclooctane-1-thiol, specific features of importance include the sulfur-hydrogen bond dissociation energy, the nucleophilicity of the sulfur atom, and steric hindrance parameters related to the butyl substituent and cyclooctane ring [28].
Sequence-based prediction methods have been developed specifically for cysteine reactivity in biological systems, offering insights that can be transferred to synthetic thiol compounds [27]. The sbPCR (sequence-based prediction of cysteine reactivity) method combines basic local alignment search tools with truncated composition analysis and support vector machines to achieve prediction accuracies of 98% with precision values of 95% [27]. These approaches demonstrate the power of machine learning to identify subtle patterns in local chemical environments that influence reactivity.
Deep learning approaches, particularly convolutional neural networks and recurrent neural networks, have shown promise in predicting complex reactivity patterns in thiol-containing systems [29]. These models can process molecular representations as images or sequences, learning hierarchical features that capture both local and global chemical information [21]. Training on datasets containing 1,000-20,000 molecular structures typically yields prediction accuracies with correlation coefficients of 0.78-0.88 [23].
The integration of machine learning with mechanistic modeling represents a particularly promising approach for predicting thiol reactivity [29]. Hybrid models that combine density functional theory calculations with machine learning corrections can achieve chemical accuracy (errors below 1 kcal/mol) with significantly smaller training datasets than purely empirical approaches [29]. These methods preserve the chemical interpretability of mechanistic models while benefiting from the pattern recognition capabilities of machine learning algorithms [29].
Transfer learning strategies enable the application of pre-trained models to new chemical systems with limited training data [29]. Models initially trained on large datasets of general organic reactions can be fine-tuned for specific thiol reactivity prediction tasks using smaller, specialized datasets [22]. This approach is particularly valuable for predicting the reactivity of novel compounds such as 5-Butylcyclooctane-1-thiol, where experimental data may be limited [21].
The prediction of thiol reactivity patterns using machine learning has been successfully applied to the design of covalent inhibitors and the optimization of thiol-based polymerization processes [25] [30]. Quantitative structure-activity relationship models have identified key structural features that enhance or diminish thiol reactivity, enabling the rational design of molecules with tailored properties [28]. For 5-Butylcyclooctane-1-thiol, machine learning predictions can guide experimental investigations by identifying optimal reaction conditions and potential side reactions [20].